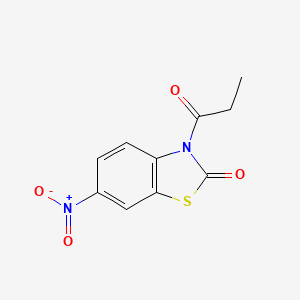![molecular formula C16H15ClN2O6S B5524275 dimethyl 5-{[(3-amino-4-chlorophenyl)amino]sulfonyl}isophthalate](/img/structure/B5524275.png)
dimethyl 5-{[(3-amino-4-chlorophenyl)amino]sulfonyl}isophthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds closely related to dimethyl 5-{[(3-amino-4-chlorophenyl)amino]sulfonyl}isophthalate involves several key steps. One approach involves the sulfonylation of dialkyl 5-amino-2-hydroxy-4,6-dimethylisophthalates with different sulfonylating agents to obtain novel sulfonamide derivatives. These derivatives are synthesized with an aim towards exploring their biological activity, utilizing techniques such as IR and NMR spectroscopy, and mass spectrometry for structural verification (Povarov et al., 2019).
Molecular Structure Analysis
The molecular structure of related compounds, such as various sulfonyl chloride derivatives, has been elucidated using X-ray single crystal diffraction. These studies help in understanding the spatial arrangement and electronic structure of the molecules, providing insights into their chemical behavior and reactivity. For instance, the crystal structures of certain sterically hindered organic molecules have been characterized to reveal the nature of hydrogen bonds and the electronic structure through quantum-chemical calculations (Rublova et al., 2017).
Chemical Reactions and Properties
Chemical reactions involving compounds like dimethyl 5-{[(3-amino-4-chlorophenyl)amino]sulfonyl}isophthalate often result in the formation of novel derivatives with potential biological activities. The reaction mechanisms, kinetics, and the conditions under which these reactions occur are crucial for understanding the compound's behavior. Studies such as the reaction of dimethylsulfoxide with sulfonamide derivatives provide valuable data on reaction rates and mechanisms, offering insights into the chemical properties of these compounds (Boyle, 1966).
Scientific Research Applications
Fluorescent Probes and Detection Techniques
Dimethyl 5-{[(3-amino-4-chlorophenyl)amino]sulfonyl}isophthalate and its derivatives, such as dansyl chloride, are widely used in biological research for their ability to form intense yellow and orange products with various compounds. These derivatives are particularly useful as fluorescent probes for detecting peptides, imidazoles, phenolic compounds, and amino acids due to their stable and easily separable characteristics through chromatography or solvent extraction. This application facilitates the detailed analysis of nervous tissue and the identification of specific amino acids and serotonin, providing valuable insights into biochemical processes (Leonard & Osborne, 1975).
Ligand Chemistry and Macrocyclic Compounds
In gold(I) chemistry, dimethyl 5-aminoisophthalate derivatives serve as ligands to form model complexes for macrocyclic gold compounds. The synthesis of these complexes, such as dimethyl 5-[N,N-bis(diphenylphosphanyl)amino]isophthalate (dmbpaip), demonstrates the potential of using these derivatives in creating dinuclear and ionic compounds with significant Au···Au interactions. This research area explores the structural and chemical properties of gold(I) compounds, contributing to advancements in ligand chemistry and the development of novel macrocyclic structures (Wiedemann, Gamer, & Roesky, 2009).
Protein Sequence Analysis
The modification of proteins using dimethyl 5-{[(3-amino-4-chlorophenyl)amino]sulfonyl}isophthalate derivatives allows for the amino-terminal sequence analysis of proteins at the nanomole scale. By employing techniques such as the 5-dimethylaminonaphthalene-1-sulfonyl-Edman degradation, researchers can achieve high precision in determining protein sequences. This method is particularly suitable for characterizing proteins derived from multichain enzymes and viruses, thereby enhancing our understanding of protein structure and function (Weiner, Platt, & Weber, 1972).
Analytical and Chromatographic Techniques
The development of new analytical and chromatographic techniques utilizing dimethyl 5-{[(3-amino-4-chlorophenyl)amino]sulfonyl}isophthalate derivatives has significantly advanced the analysis of amino acids and related compounds. These techniques include two-dimensional thin-layer chromatography and high-performance liquid chromatography, which allow for the efficient separation and quantitative analysis of free amino acids in various biological samples. Such methodologies are essential for understanding the biochemical composition of plants and insects, contributing to fields ranging from agriculture to entomology (Barcelon, 1982).
properties
IUPAC Name |
dimethyl 5-[(3-amino-4-chlorophenyl)sulfamoyl]benzene-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O6S/c1-24-15(20)9-5-10(16(21)25-2)7-12(6-9)26(22,23)19-11-3-4-13(17)14(18)8-11/h3-8,19H,18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDGHSBYYBQVNRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)S(=O)(=O)NC2=CC(=C(C=C2)Cl)N)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-{[(2-cyanophenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5524200.png)


![N-[4-(benzyloxy)benzylidene]-4-(4-methylphenyl)-1-piperazinamine](/img/structure/B5524212.png)

![8-[(2-ethyl-1,3-thiazol-4-yl)methyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5524217.png)


![N'-(4-fluorobenzylidene)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B5524245.png)
![1-{2-[(5-propylpyrazolo[1,5-a]pyrimidin-7-yl)amino]ethyl}piperidine-3-carboxamide](/img/structure/B5524246.png)
![6-(4-isopropylbenzyl)-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5524252.png)

![ethyl 2-{[3-(4-chlorophenyl)acryloyl]amino}benzoate](/img/structure/B5524272.png)
